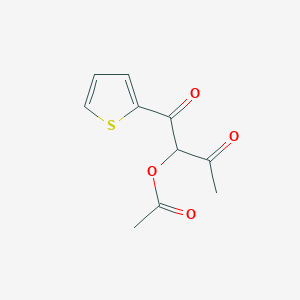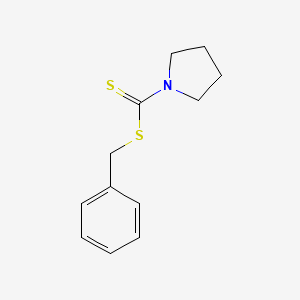![molecular formula C10H19O5PS2 B14484603 Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester CAS No. 64066-27-9](/img/structure/B14484603.png)
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester is a chemical compound with a complex structure that includes a butanoic acid backbone, a phosphinothioyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound. Common reagents include halides and other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The phosphinothioyl group may play a crucial role in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-, ethyl ester: A similar ester with a methyl group instead of the phosphinothioyl group.
Butanoic acid, ethyl ester: A simpler ester without the additional functional groups.
Uniqueness
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64066-27-9 |
|---|---|
Molecular Formula |
C10H19O5PS2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphinothioylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C10H19O5PS2/c1-5-13-10(12)9(8(4)11)18-16(17,14-6-2)15-7-3/h9H,5-7H2,1-4H3 |
InChI Key |
WNCIWRBMPACOSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)SP(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


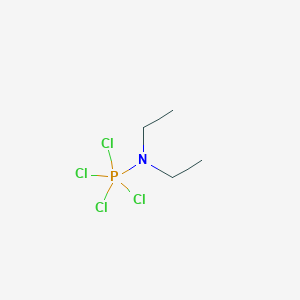
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)



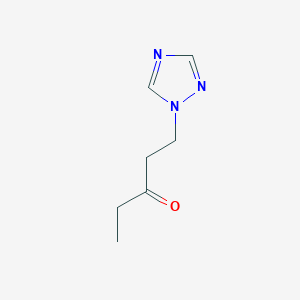
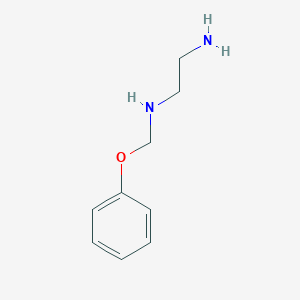
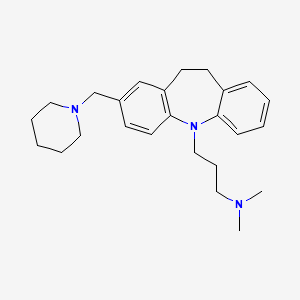
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)

